molecular formula C11H12BrNO2 B12083347 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one

1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12083347
M. Wt: 270.12 g/mol
InChI Key: XTTZKCLHKJMIFP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one
  • 1-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one
  • 1-(4-Bromo-3-hydroxyphenyl)pyrrolidin-2-one

Uniqueness

1-(4-Bromo-3-methoxyphenyl)pyrrolidin-2-one is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

XTTZKCLHKJMIFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2=O)Br

Origin of Product

United States

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